molecular formula C13H16BF3O4S B2648134 4,4,5,5-Tetramethyl-2-(3-trifluoromethanesulfonylphenyl)-1,3,2-dioxaborolane CAS No. 1356944-00-7

4,4,5,5-Tetramethyl-2-(3-trifluoromethanesulfonylphenyl)-1,3,2-dioxaborolane

Cat. No.: B2648134
CAS No.: 1356944-00-7
M. Wt: 336.13
InChI Key: LQUXYPJXNRMQPN-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-trifluoromethanesulfonylphenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound features a trifluoromethanesulfonyl group, which can impart unique reactivity and stability characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-trifluoromethanesulfonylphenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester precursor with a trifluoromethanesulfonyl-substituted phenyl compound. Common reagents include boronic acids, trifluoromethanesulfonyl chloride, and suitable bases such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable processes that ensure high yield and purity. This may include continuous flow synthesis, where reagents are continuously fed into a reactor, and the product is continuously removed. This method can enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-trifluoromethanesulfonylphenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The trifluoromethanesulfonyl group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced trifluoromethanesulfonyl derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used in cross-coupling reactions to form complex organic molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, boronic esters are used as enzyme inhibitors and probes for studying biological pathways.

Medicine

In medicine, compounds containing boronic esters are explored for their potential as therapeutic agents, particularly in cancer treatment.

Industry

In the industry, these compounds are used in the synthesis of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-trifluoromethanesulfonylphenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations. The trifluoromethanesulfonyl group can enhance the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.

    4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: A similar compound without the trifluoromethanesulfonyl group.

Uniqueness

The presence of the trifluoromethanesulfonyl group in 4,4,5,5-Tetramethyl-2-(3-trifluoromethanesulfonylphenyl)-1,3,2-dioxaborolane imparts unique reactivity and stability, making it particularly useful in specific synthetic applications where enhanced reactivity is desired.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(trifluoromethylsulfonyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O4S/c1-11(2)12(3,4)21-14(20-11)9-6-5-7-10(8-9)22(18,19)13(15,16)17/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUXYPJXNRMQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356944-00-7
Record name 4,4,5,5-tetramethyl-2-(3-trifluoromethanesulfonylphenyl)-1,3,2-dioxaborolane
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